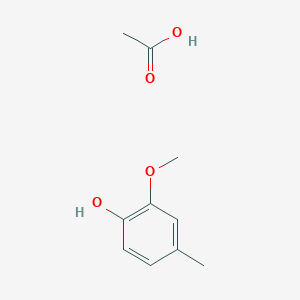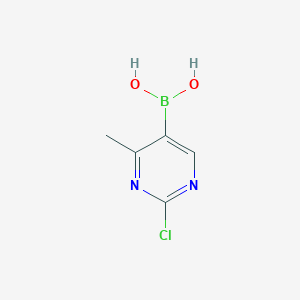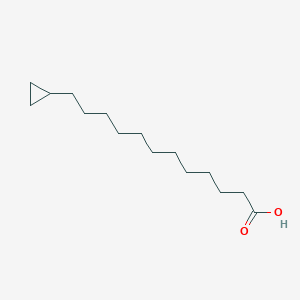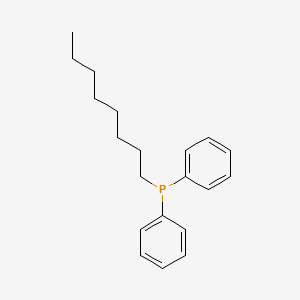
Phenol,2-methoxy-4-methyl-, 1-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-methoxy-4-methyl-, 1-acetate, also known as guaiacol acetate, is an organic compound with the molecular formula C9H10O3. It is a derivative of phenol, characterized by the presence of a methoxy group at the 2-position, a methyl group at the 4-position, and an acetate ester at the 1-position. This compound is known for its pleasant aroma and is used in various applications, including as a flavoring agent and in perfumery .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2-methoxy-4-methyl-, 1-acetate can be synthesized through several methods. One common synthetic route involves the acetylation of guaiacol (2-methoxyphenol) using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:
C7H8O2+(CH3CO)2O→C9H10O3+CH3COOH
In this reaction, guaiacol reacts with acetic anhydride to form phenol, 2-methoxy-4-methyl-, 1-acetate and acetic acid .
Industrial Production Methods
Industrial production of phenol, 2-methoxy-4-methyl-, 1-acetate typically involves similar acetylation reactions but on a larger scale. The process may include additional purification steps such as distillation and recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-methoxy-4-methyl-, 1-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of phenol derivatives with hydroxyl groups.
Substitution: Formation of brominated or nitrated phenol derivatives.
Scientific Research Applications
Phenol, 2-methoxy-4-methyl-, 1-acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of fragrances, flavorings, and as a stabilizer in certain formulations
Mechanism of Action
The mechanism of action of phenol, 2-methoxy-4-methyl-, 1-acetate involves its interaction with biological molecules. The methoxy and acetate groups contribute to its lipophilicity, allowing it to penetrate cell membranes easily. Once inside the cell, it can interact with various molecular targets, including enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Phenol, 2-methoxy-4-methyl-, 1-acetate can be compared with other similar compounds such as:
Phenol, 2-methoxy-, acetate: Similar structure but lacks the methyl group at the 4-position.
Phenol, 2-methoxy-4-(1-propenyl)-, acetate: Contains a propenyl group instead of a methyl group.
Phenol, 2-methoxy-4-(methoxymethyl)-: Contains a methoxymethyl group instead of a methyl group
These compounds share similar chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C10H14O4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
acetic acid;2-methoxy-4-methylphenol |
InChI |
InChI=1S/C8H10O2.C2H4O2/c1-6-3-4-7(9)8(5-6)10-2;1-2(3)4/h3-5,9H,1-2H3;1H3,(H,3,4) |
InChI Key |
YLKUUKVEUPDOMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)OC.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[6-[6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate](/img/structure/B12091360.png)



![(Butan-2-yl)[1-(4-iodophenyl)ethyl]amine](/img/structure/B12091391.png)

![tert-butyl N-[3-(3,4-dihydroxyphenyl)-1-(dimethylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B12091404.png)



